N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE
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Overview
Description
N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE is a compound that features a benzotriazole moiety linked to a methoxy-nitroaniline structure. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material sciences, and as corrosion inhibitors . This compound, with its unique structure, holds potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE typically involves the reaction of 1H-benzotriazole with a suitable aniline derivative under controlled conditions. One common method involves the use of a coupling reagent such as O-(1H-Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzotriazole derivatives often employs batch processes with stringent control over reaction parameters to ensure high yield and purity. The use of advanced techniques such as ultrasonic irradiation and low-temperature conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The benzotriazole moiety can act as a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can lead to various substituted aniline derivatives .
Scientific Research Applications
N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind to enzymes and receptors, thereby modulating their activity . The benzotriazole moiety plays a crucial role in stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]QUINOLIN-8-AMINE: Another benzotriazole derivative with similar structural features.
1H-BENZOTRIAZOLE-1-METHANOL: A simpler benzotriazole derivative used in various applications.
Uniqueness
N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE is unique due to the presence of both a methoxy and nitro group on the aniline ring, which imparts distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-methoxy-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-22-10-6-7-11(14(8-10)19(20)21)15-9-18-13-5-3-2-4-12(13)16-17-18/h2-8,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPZKVKWWIWJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCN2C3=CC=CC=C3N=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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